Cas no 2137033-03-3 ((2S,3S)-2-amino-3-methyl-N-[(1S)-1-phenylpropyl]pentanamide)

The compound (2S,3S)-2-amino-3-methyl-N-[(1S)-1-phenylpropyl]pentanamide is a chiral small molecule featuring stereochemically defined amino and amide functional groups. Its well-defined stereochemistry at multiple centers makes it a valuable intermediate in asymmetric synthesis and pharmaceutical research, particularly for the development of enantioselective catalysts or bioactive compounds. The presence of both amino and amide moieties allows for further derivatization, enhancing its utility in peptidomimetics or drug discovery. The phenylpropyl group contributes to lipophilicity, potentially improving membrane permeability in biological applications. This compound’s structural precision and functional versatility make it suitable for rigorous synthetic and medicinal chemistry studies.
(2S,3S)-2-amino-3-methyl-N-[(1S)-1-phenylpropyl]pentanamide structure
2137033-03-3 structure
Product Name:(2S,3S)-2-amino-3-methyl-N-[(1S)-1-phenylpropyl]pentanamide
CAS No:2137033-03-3
MF:C15H24N2O
MW:248.363863945007
CID:5266842
Update Time:2025-06-15

(2S,3S)-2-amino-3-methyl-N-[(1S)-1-phenylpropyl]pentanamide Chemical and Physical Properties

Names and Identifiers

    • (2S,3S)-2-amino-3-methyl-N-[(1S)-1-phenylpropyl]pentanamide
    • Pentanamide, 2-amino-3-methyl-N-[(1S)-1-phenylpropyl]-, (2S,3S)-
    • Inchi: 1S/C15H24N2O/c1-4-11(3)14(16)15(18)17-13(5-2)12-9-7-6-8-10-12/h6-11,13-14H,4-5,16H2,1-3H3,(H,17,18)/t11-,13-,14-/m0/s1
    • InChI Key: WXNKVXIXJCMNSK-UBHSHLNASA-N
    • SMILES: O=C([C@H]([C@@H](C)CC)N)N[C@H](C1C=CC=CC=1)CC

Computed Properties

  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 6
  • Complexity: 249
  • XLogP3: 2.8
  • Topological Polar Surface Area: 55.1

(2S,3S)-2-amino-3-methyl-N-[(1S)-1-phenylpropyl]pentanamide Pricemore >>

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Additional information on (2S,3S)-2-amino-3-methyl-N-[(1S)-1-phenylpropyl]pentanamide

Comprehensive Overview of (2S,3S)-2-amino-3-methyl-N-[(1S)-1-phenylpropyl]pentanamide (CAS No. 2137033-03-3)

The compound (2S,3S)-2-amino-3-methyl-N-[(1S)-1-phenylpropyl]pentanamide, identified by its CAS No. 2137033-03-3, is a chiral small molecule with significant potential in pharmaceutical research and development. Its unique stereochemistry and structural features make it a subject of interest in drug discovery, particularly in the design of enzyme inhibitors and receptor modulators. This article delves into its properties, applications, and relevance to current scientific trends, addressing common queries from researchers and industry professionals.

One of the most frequently asked questions about (2S,3S)-2-amino-3-methyl-N-[(1S)-1-phenylpropyl]pentanamide is its role in asymmetric synthesis and chiral drug development. The compound's stereocenters at the 2S, 3S, and 1S positions enable it to act as a building block for optically active pharmaceuticals. Researchers are exploring its utility in creating peptidomimetics and bioactive small molecules, aligning with the growing demand for enantiomerically pure drugs in treating diseases like cancer and neurological disorders.

Another hot topic tied to CAS No. 2137033-03-3 is its potential in computational chemistry and AI-driven drug design. With advancements in machine learning, scientists are leveraging this compound's structural data to predict binding affinities and optimize pharmacokinetic properties. Searches for "chiral amides in drug discovery" or "stereoselective synthesis techniques" often highlight its relevance, reflecting the broader shift toward precision medicine.

The physicochemical properties of (2S,3S)-2-amino-3-methyl-N-[(1S)-1-phenylpropyl]pentanamide also warrant attention. Its moderate lipophilicity and hydrogen-bonding capacity make it suitable for crossing biological barriers, a critical factor in central nervous system (CNS) drug delivery. This aligns with trending searches on "blood-brain barrier permeability" and "CNS-targeted therapeutics," underscoring its applicability in neuropharmacology.

From a synthetic perspective, the compound's preparation involves stereocontrolled amidation and chiral auxiliary techniques, topics frequently queried in academic forums. Optimizing its yield and enantiomeric excess (ee) remains a focus, particularly for industrial-scale production. Recent publications have highlighted novel catalytic methods to streamline its synthesis, addressing the demand for "green chemistry approaches" in pharmaceutical manufacturing.

In conclusion, (2S,3S)-2-amino-3-methyl-N-[(1S)-1-phenylpropyl]pentanamide (CAS No. 2137033-03-3) exemplifies the intersection of chiral chemistry and modern drug development. Its versatility in addressing challenges like enantioselectivity and drug bioavailability ensures its continued relevance in both academic and industrial settings. As research evolves, this compound is poised to contribute to breakthroughs in personalized medicine and targeted therapies.

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